molecular formula C19H38N4O10 B1254584 Gentamicin B CAS No. 36889-15-3

Gentamicin B

Cat. No.: B1254584
CAS No.: 36889-15-3
M. Wt: 482.5 g/mol
InChI Key: RHRAMPXHWHSKQB-GGEUKFTFSA-N
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Description

BETAMICIN is an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against gram-negative bacteria and is used in various medical applications to treat severe infections. BETAMICIN works by inhibiting bacterial protein synthesis, making it a valuable tool in combating bacterial infections .

Scientific Research Applications

BETAMICIN has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying aminoglycoside antibiotics and their chemical properties.

    Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.

    Medicine: Utilized in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria.

    Industry: Applied in the development of new antibiotics and antimicrobial agents

Mechanism of Action

Gentamicin B, like other aminoglycosides, works by inhibiting protein biosynthesis in bacteria. It does this by irreversibly binding to the bacterial ribosome 30S subunit . This disruption of protein synthesis typically leads to the death of the bacteria .

Safety and Hazards

Gentamicin B can cause allergic skin reactions and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Gentamicin B is a valuable starting material for the preparation of the semisynthetic aminoglycoside antibiotic Isepamicin . Future research may focus on optimizing the biosynthetic pathways of this compound to increase its production. Additionally, the development of new aminoglycosides from nature for drug discovery is a potential future direction . In clinical practice, this compound may continue to play a role in the management of life-threatening and multidrug-resistant infections, particularly when used in combination therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BETAMICIN involves complex chemical reactions. One common method includes the fermentation process using the bacterium Micromonospora purpurea. The fermentation broth is then subjected to various purification steps to isolate BETAMICIN. The compound is further refined through crystallization and other chemical processes to achieve the desired purity .

Industrial Production Methods

Industrial production of BETAMICIN typically involves large-scale fermentation. The process begins with the cultivation of Micromonospora purpurea in a nutrient-rich medium. After sufficient growth, the fermentation broth is harvested, and BETAMICIN is extracted using solvent extraction techniques. The crude extract undergoes multiple purification steps, including ion-exchange chromatography and crystallization, to produce high-purity BETAMICIN suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

BETAMICIN undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BETAMICIN include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BETAMICIN can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .

Comparison with Similar Compounds

Similar Compounds

BETAMICIN is similar to other aminoglycoside antibiotics, such as:

Uniqueness

BETAMICIN stands out due to its specific spectrum of activity and its effectiveness against certain resistant bacterial strains. Compared to other aminoglycosides, BETAMICIN may have unique pharmacokinetic properties and a distinct side effect profile, making it a valuable option in specific clinical scenarios .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRAMPXHWHSKQB-GGEUKFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36889-16-4 (gentamicin B1), 43169-50-2 (sulfate)
Record name Betamicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID101043341
Record name Betamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-15-3
Record name Gentamicin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36889-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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